2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base to form the 1,2,4-oxadiazole ring.
Coupling with Phenol: The oxadiazole intermediate is then coupled with 2-phenoxyacetic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the phenoxyacetamide derivative.
Introduction of the Prop-2-en-1-yl Group: Finally, the prop-2-en-1-yl group is introduced via a substitution reaction using an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and prop-2-en-1-yl groups.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include reduced heterocycles.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide: shares similarities with other phenoxyacetamide derivatives and oxadiazole-containing compounds.
Phenoxyacetamide Derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Oxadiazole-Containing Compounds: These compounds are studied for their potential as bioactive molecules in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, which together confer unique chemical and biological properties .
Properties
Molecular Formula |
C19H16ClN3O3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-11-21-17(24)12-25-16-10-6-4-8-14(16)18-22-19(26-23-18)13-7-3-5-9-15(13)20/h2-10H,1,11-12H2,(H,21,24) |
InChI Key |
QQMMHZUYZVFMCX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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